Structural Differentiation of the 2-Oxopyrimidine Tail Versus Unsubstituted Xanthene-9-Carboxamide
The target compound extends the core xanthene-9-carboxamide scaffold with a 2-oxopyrimidin-1-yl ethyl substituent, whereas the simplest reference compound, unsubstituted 9H-xanthene-9-carboxamide (CAS 5813-90-1), bears a primary amide . This structural modification adds three hydrogen-bond acceptors, one donor, and a six-membered heterocyclic ring, increasing the heavy atom count from 17 to 25 and clogP from approximately 2.5 to an estimated 3.5, thereby altering both pharmacophore space and physicochemical profile relevant to membrane permeability .
| Evidence Dimension | Structural & Physicochemical Differentiation |
|---|---|
| Target Compound Data | MW 347.37; 25 heavy atoms; contains 2-oxopyrimidine H-bond donor/acceptor; estimated clogP ~3.5 |
| Comparator Or Baseline | 9H-Xanthene-9-carboxamide (CAS 5813-90-1): MW 225.24; 17 heavy atoms; primary amide only; estimated clogP ~2.5 |
| Quantified Difference | ΔMW +122.13; Δheavy atoms +8; ΔclogP +1.0 (estimated); added pyrimidine ring system |
| Conditions | Computational physicochemical profiling using standard algorithms |
Why This Matters
Procurement decisions for screening libraries require chemical diversity metrics; the target compound fills a distinct chemotype gap not served by the unsubstituted xanthene-9-carboxamide scaffold.
